

# Application Notes and Protocols for Usp7-IN-3 In Vitro Assays

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## Compound of Interest

Compound Name: Usp7-IN-3

Cat. No.: B8103385

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These protocols provide a framework for the in vitro evaluation of **Usp7-IN-3**, a selective allosteric inhibitor of Ubiquitin-specific-processing protease 7 (USP7). The following sections detail the necessary reagents, equipment, and step-by-step instructions for biochemical and cellular assays to characterize the potency and mechanism of action of **Usp7-IN-3**.

## Introduction

Ubiquitin-specific-processing protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of key proteins involved in cell cycle progression, DNA damage repair, and apoptosis.<sup>[1][2][3][4]</sup> One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.<sup>[1][2][5][6]</sup> By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.<sup>[1][5][6][7]</sup> Inhibition of USP7 is therefore a promising therapeutic strategy to restore p53 function in cancer cells.

**Usp7-IN-3** is a potent and selective allosteric inhibitor of USP7.<sup>[8]</sup> In vitro assays are essential to determine its inhibitory activity, selectivity, and cellular effects. This document provides detailed protocols for a biochemical fluorescence-based assay to measure the enzymatic activity of USP7 and a cell-based assay to assess the functional consequences of USP7 inhibition on the p53 signaling pathway.

## Quantitative Data Summary

The following tables summarize key quantitative data for USP7 inhibitors from various in vitro assays. This data is provided for comparative purposes.

Table 1: Biochemical Potency of USP7 Inhibitors

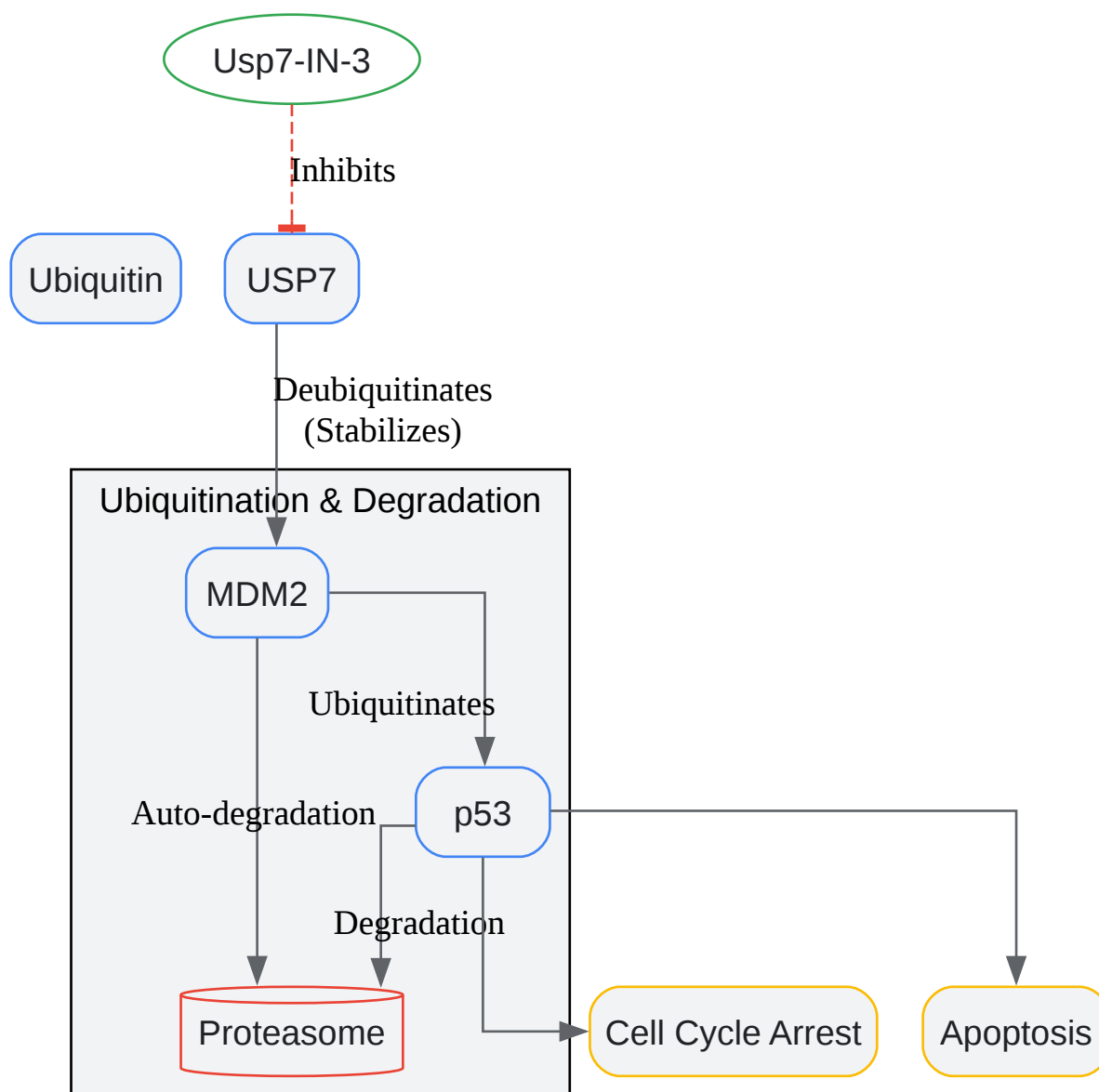
Compound	Assay Type	Target	IC50	Ki	Reference
Usp7-IN-3	Cellular Proliferation	RS4;11 cells	2 nM (72h)	-	<a href="#">[8]</a>
FT671	Ubiquitin-rhodamine	USP7CD	52 nM	-	<a href="#">[9]</a> <a href="#">[10]</a>
FT671	Ubiquitin-rhodamine	USP7C-term	69 nM	-	<a href="#">[9]</a> <a href="#">[10]</a>
FT827	Ubiquitin-rhodamine	USP7	-	$66 \pm 25$ $M^{-1}s^{-1}$ (kinact/Ki)	<a href="#">[9]</a>
XL188	Ub-AMC	USP7 catalytic domain	193 nM	-	<a href="#">[11]</a>
XL188	Ub-AMC	Full-length USP7	90 nM	-	<a href="#">[11]</a>
FX1-5303	Biochemical Activity Assay	USP7	0.29 nM	-	<a href="#">[12]</a>
GNE-6776	Cellular Viability	MCF7 cells	27.2 $\mu$ M (72h)	-	<a href="#">[13]</a>
GNE-6776	Cellular Viability	T47D cells	31.8 $\mu$ M (72h)	-	<a href="#">[13]</a>
P5091	Cellular Viability	Breast Cancer Cells	~10 $\mu$ M	-	<a href="#">[4]</a>
HBX 41108	Diubiquitin cleavage	USP7	~6 $\mu$ M	-	<a href="#">[14]</a>
NSC 697923	Diubiquitin cleavage	USP7	<0.2 $\mu$ M	-	<a href="#">[14]</a>
BAY 11-7082	Diubiquitin cleavage	USP7	<0.2 $\mu$ M	-	<a href="#">[14]</a>

Table 2: Cellular Potency of USP7 Inhibitors

Compound	Assay Type	Cell Line	EC50 / IC50	Endpoint	Reference
Usp7-IN-3	Western Blot	HCT116	50 nM (2h)	MDM2 reduction, p53 increase	<a href="#">[8]</a>
FX1-5303	p53 Accumulation	MM.1S	5.6 nM	p53 levels	<a href="#">[12]</a>
FX1-5303	Cell Viability	MM.1S	15 nM	Cell viability	<a href="#">[12]</a>
FT671 / FT827	Ubiquitin Probe Reactivity	MCF7 cells	~0.1-2 $\mu$ M	USP7 probe reactivity	<a href="#">[9]</a>

## Signaling Pathway

The inhibition of USP7 by **Usp7-IN-3** leads to the destabilization of MDM2, resulting in the accumulation and activation of the p53 tumor suppressor protein. This activation can lead to cell cycle arrest and apoptosis.



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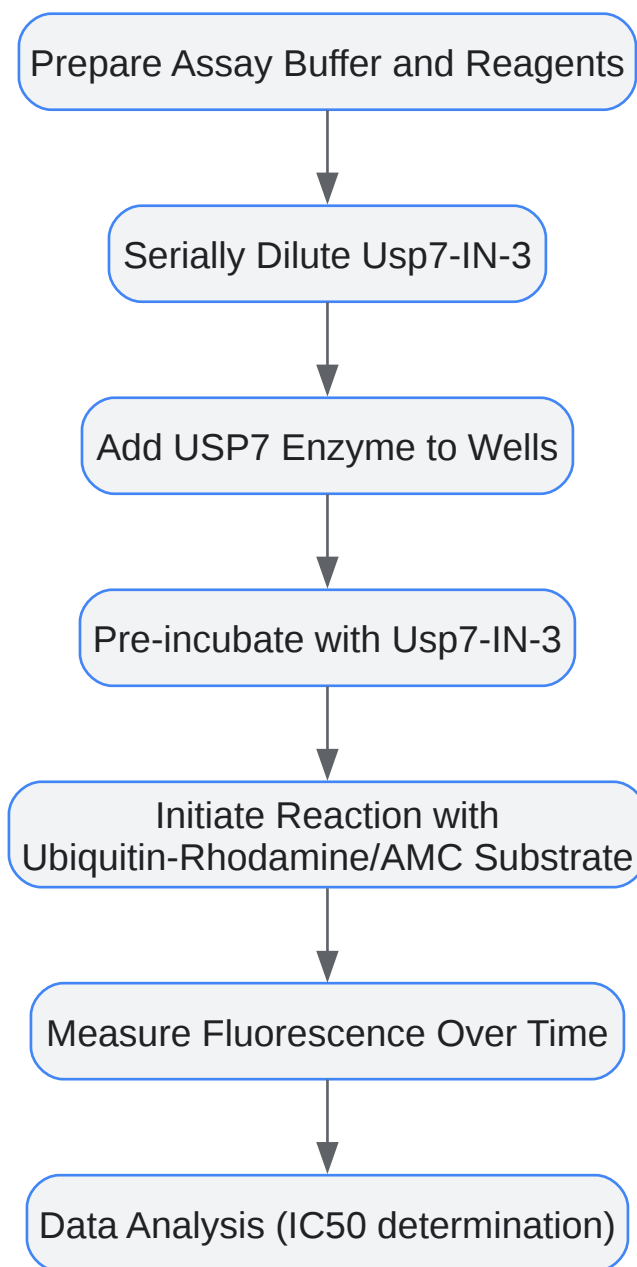
#### USP7-MDM2-p53 Signaling Pathway

## Experimental Protocols

### Biochemical Assay: USP7 Enzymatic Activity

This protocol describes a fluorogenic assay to measure the enzymatic activity of USP7 using a ubiquitin-rhodamine or ubiquitin-AMC substrate.<sup>[15][16]</sup>

Experimental Workflow:



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### Biochemical Assay Workflow

#### Materials:

- Recombinant human USP7 enzyme
- Ubiquitin-Rhodamine or Ubiquitin-AMC substrate

- **Usp7-IN-3**

- Assay Buffer: 20 mM Tris pH 8.0, 2 mM CaCl<sub>2</sub>, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100, 0.01% (v/v) Prionex[15]
- 384-well black plates
- Fluorescence plate reader

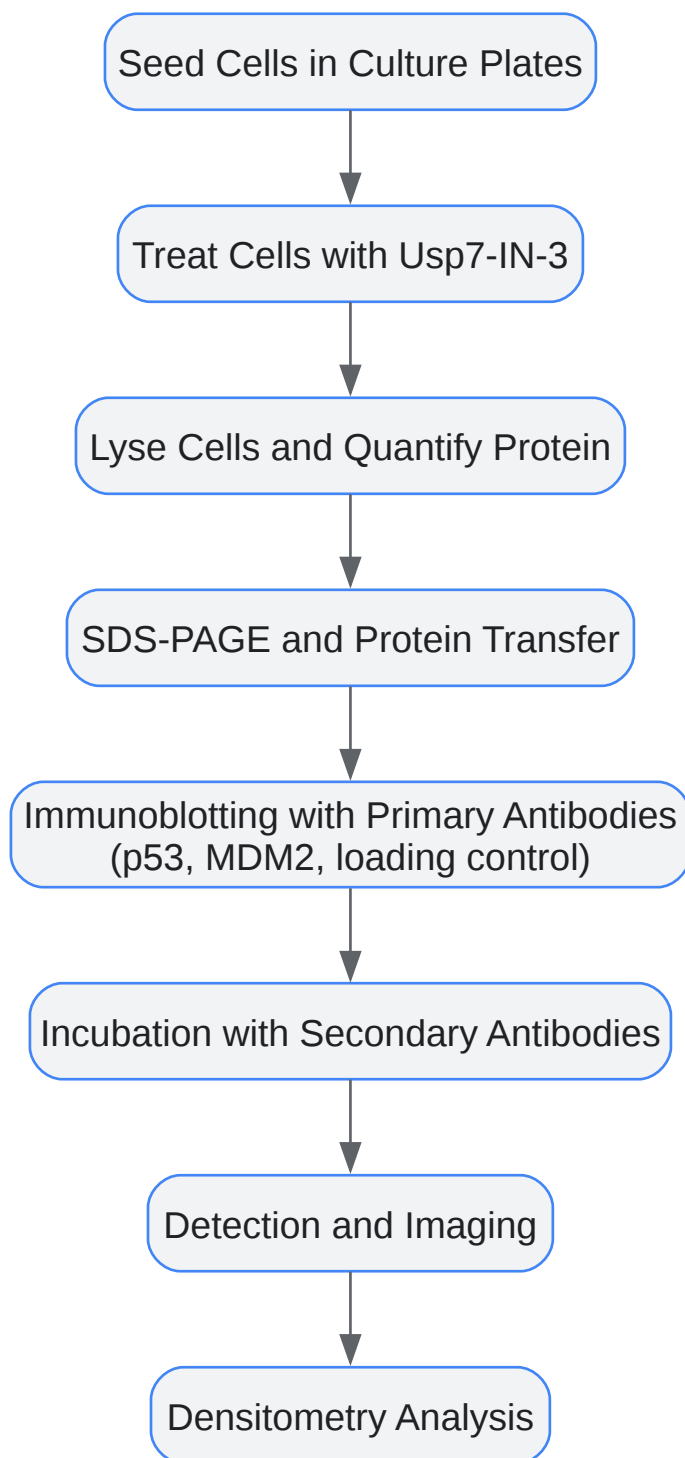
Procedure:

- Reagent Preparation: Prepare the assay buffer and allow all reagents to equilibrate to room temperature. Dissolve **Usp7-IN-3** in an appropriate solvent (e.g., DMSO) to create a stock solution.
- Inhibitor Dilution: Perform serial dilutions of the **Usp7-IN-3** stock solution in assay buffer to generate a range of concentrations for IC<sub>50</sub> determination.
- Enzyme Addition: In a 384-well plate, add the desired amount of USP7 enzyme to each well.
- Pre-incubation: Add the serially diluted **Usp7-IN-3** or vehicle control to the wells containing the enzyme. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the ubiquitin-rhodamine or ubiquitin-AMC substrate to each well.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. For ubiquitin-rhodamine, use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For ubiquitin-AMC, use an excitation of ~360 nm and emission of ~460 nm.[17]
- Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cellular Assay: p53 and MDM2 Protein Levels

This protocol describes the use of Western blotting to assess the effect of **Usp7-IN-3** on the protein levels of p53 and its direct target, MDM2, in a cellular context.[8]

Experimental Workflow:



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## Cellular Assay Workflow

## Materials:

- Cancer cell line with wild-type p53 (e.g., HCT116, MCF7)
- **Usp7-IN-3**
- Cell culture medium and supplements
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p53, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

## Procedure:

- **Cell Seeding:** Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere overnight.
- **Inhibitor Treatment:** Treat the cells with increasing concentrations of **Usp7-IN-3** or vehicle control for a specified time (e.g., 2, 6, 24 hours). A 50 nM concentration of **Usp7-IN-3** for 2 hours has been shown to be effective in HCT116 cells.[8]

- **Cell Lysis and Protein Quantification:** Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate. Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Protein Transfer:** Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and the loading control overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection and Imaging:** Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- **Data Analysis:** Perform densitometry analysis on the Western blot bands to quantify the relative protein levels of p53 and MDM2, normalized to the loading control.

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